Diosmetin exhibits strong antioxidant and anti-inflammatory properties. Studies suggest it can scavenge free radicals, reducing oxidative stress linked to various chronic diseases []. Additionally, it might downregulate the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].
Research suggests Diosmetin might possess neuroprotective properties. Studies indicate it can protect brain cells from damage caused by oxidative stress and inflammation, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].
Scientific investigations are exploring Diosmetin's potential applications in various health areas. These include:
Diosmetin is a naturally occurring flavonoid, specifically an O-methylated flavone, identified as the aglycone of diosmin. Its chemical formula is , and it is commonly found in citrus fruits. Diosmetin is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, estrogenic, and anti-inflammatory activities. It functions as a weak agonist of the TrkB receptor, which plays a role in neuronal survival and differentiation .
The mechanism of action for diosmetin's various effects is under investigation. Here are some potential pathways:
Diosmetin's biological activities are extensive:
Diosmetin can be synthesized through several methods:
Diosmetin has various applications across different fields:
Diosmetin has been studied for its interactions with various biological systems:
Diosmetin shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Luteolin | 4'-methyl ether | More potent antioxidant activity |
Quercetin | Hydroxyflavonoid | Broader spectrum of biological activities |
Rutin | Glycoside of quercetin | Enhanced solubility and bioavailability |
Hesperidin | Glycoside of hesperetin | Known for cardiovascular benefits |
Diosmetin is unique due to its specific O-methylation at the 4' position, which influences its biological activities distinctively compared to these similar compounds. This modification enhances its ability to interact with specific receptors and enzymes while maintaining antioxidant properties .
Diosmetin, chemically identified as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one, was first isolated in 1925 from Scrophularia nodosa (figwort), a plant historically used in traditional medicine. The compound’s name derives from its structural relationship to diosmin, its glycosylated derivative, which was later identified as a major constituent in citrus fruits. The systematic IUPAC nomenclature reflects its flavone backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at positions 3', 5, 7, and 4'.
Key synonyms include:
Early studies focused on its isolation from Citrus species, where it exists as the aglycone of diosmin, a flavonoid glycoside. The structural elucidation in the mid-20th century confirmed its role as a methylated derivative of luteolin, distinguishing it from related flavones like apigenin and chrysoeriol.
Diosmetin is widely distributed across angiosperms, particularly in families renowned for secondary metabolite production. Its occurrence correlates with plant defense mechanisms and ecological adaptations.
In Citrus species, diosmetin accumulates in fruit peels and albedo tissues, often conjugated with rutinose to form diosmin. Lamiaceae species, such as thyme and sage, synthesize diosmetin in glandular trichomes, which are critical for herbivore deterrence.
Diosmetin contributes to plant survival through multifaceted biochemical roles:
As a flavone, diosmetin absorbs ultraviolet (UV) radiation (280–400 nm), protecting photosynthetic tissues from DNA damage and oxidative stress. Its conjugated π-electron system enables radical scavenging, neutralizing reactive oxygen species (ROS) like superoxide (O₂⁻) and hydroxyl (OH⁻) radicals. In Olea europaea, diosmetin mitigates photoinhibition by quenching singlet oxygen (¹O₂) in chloroplasts.
Diosmetin’s methoxy and hydroxyl groups enhance its antimicrobial properties. In Thymus vulgaris, it inhibits bacterial quorum sensing by interfering with Pseudomonas aeruginosa biofilm formation. Additionally, its bitterness deters herbivory in Citrus peels, reducing predation by insects and mammals.
Diosmetin biosynthesis involves three key enzymatic steps:
In transgenic Nicotiana benthamiana, heterologous expression of OMTs and glucosyltransferases enabled de novo diosmetin production, highlighting its metabolic flexibility.
Diosmetin contributes to flower pigmentation in Chrysanthemum morifolium, attracting pollinators through UV-absorbing floral patterns. It also modulates allelopathic interactions, inhibiting germination of competing plant species.
Diosmetin is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one [1] [2] [3]. The systematic IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one [3] [4]. Alternative nomenclature includes 3',5,7-trihydroxy-4'-methoxyflavone and Luteolin 4'-methyl ether [1] [2] [5].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂O₆ [1] [4] [5] |
Molecular Weight | 300.27 g/mol [5] |
Exact Mass | 300.063388 Da [3] [4] |
Chemical Abstracts Service Number | 520-34-3 [1] [2] [5] |
InChI | InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3 [4] |
InChI Key | MBNGWHIJMBWFHU-UHFFFAOYSA-N [4] |
SMILES | COC1=CC=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(O)C=C3O [4] |
The molecular structure contains a flavone backbone with three hydroxyl groups positioned at carbons 3', 5, and 7, and one methoxy group at carbon 4' [6] [2] [4]. The compound belongs to the O-methylated flavone class and serves as the aglycone of the flavonoid glycoside diosmin [4].
Diosmetin exhibits no stereochemical complexity as it is classified as achiral [4]. The molecule contains no stereogenic centers, resulting in the absence of optical activity [4].
Stereochemical Parameter | Value |
---|---|
Stereochemistry | Achiral [4] |
Optical Activity | None [4] |
Defined Stereocenters | 0/0 [4] |
E/Z Centers | 0 [4] |
Molecular Charge | 0 [4] |
Due to the absence of chiral centers, asymmetric carbons, or geometric isomerism potential, diosmetin does not exhibit stereoisomerism [4] [7]. The planar aromatic structure and fixed double bond configurations within the flavone framework preclude the formation of configurational isomers [7] [8]. The compound maintains a rigid molecular geometry typical of flavone derivatives [9].
Diosmetin demonstrates characteristic ultraviolet-visible absorption properties consistent with flavone chromophore systems. The compound exhibits maximum absorption at 348 nanometers in methanol [5] and 345 nanometers in ethanol [10]. These absorption maxima correspond to the π→π* electronic transitions within the conjugated flavone system [11] [12].
Spectroscopic Property | Value |
---|---|
λmax (Methanol) | 348 nm [5] |
λmax (Ethanol) | 345 nm [10] |
Absorption Characteristics | Strong UV-B band absorption [12] |
The ultraviolet-visible spectrum shows typical flavone absorption patterns with intense bands in the ultraviolet region, reflecting the extended conjugation across the benzopyran ring system [11] [12].
Nuclear magnetic resonance spectroscopic characterization of diosmetin requires comprehensive one-dimensional and two-dimensional experiments for complete structural elucidation [13] [14] [15]. While specific experimental diosmetin nuclear magnetic resonance data was referenced in several studies [4] [13] [16], detailed chemical shift assignments require systematic spectroscopic investigation.
Based on structural analysis and comparison with related flavone compounds, diosmetin proton nuclear magnetic resonance chemical shifts are expected to fall within characteristic ranges for flavone derivatives [17] [18] [15]:
Proton Assignment | Expected Chemical Shift Range |
---|---|
Aromatic protons (H-6, H-8) | 6.2-6.8 ppm [18] |
Aromatic protons (H-2', H-5', H-6') | 6.8-7.5 ppm [18] |
Flavone H-3 | 6.8-7.0 ppm [18] |
Methoxy group (OCH₃) | 3.8-4.0 ppm [18] |
Hydroxyl protons | Variable (9-13 ppm) [18] |
The methoxy group chemical shift is particularly diagnostic, as methoxy carbons in flavonoids typically resonate around 55-57 parts per million in carbon-13 nuclear magnetic resonance spectra [17].
Carbon-13 nuclear magnetic resonance chemical shifts for diosmetin are expected to follow typical flavone patterns [16] [17]:
Carbon Assignment | Expected Chemical Shift Range |
---|---|
Carbonyl C-4 | 175-185 ppm [17] |
Aromatic carbons | 95-165 ppm [17] |
Methoxy carbon (OCH₃) | 55-57 ppm [17] |
C-2 (flavone) | 155-165 ppm [17] |
C-3 (flavone) | 103-107 ppm [17] |
Mass spectrometric analysis of diosmetin reveals characteristic fragmentation patterns consistent with flavone structures [19] [20]. The molecular ion peak appears at m/z 301 [M+H]⁺ in positive electrospray ionization mode [19].
Mass Spectrometric Data | Value |
---|---|
Molecular Ion [M+H]⁺ | 301.11 m/z [19] |
Base Peak Fragment | 286.0 m/z [19] |
Major Fragment Ions | 286.0471, 183.0295, 133.0296, 107.0144 [19] |
Collision Cross Section [M+H]⁺ | 163.33 Ų [1] |
Collision Cross Section [M+Na]⁺ | 180.91 Ų [1] |
The primary fragmentation pathway involves loss of a methyl radical (15 atomic mass units) from the molecular ion, generating the base peak at m/z 286 [19] [20]. Additional fragmentation includes losses characteristic of flavone structures, such as carbon monoxide elimination and retro-Diels-Alder reactions [20].
While comprehensive X-ray crystallographic analysis specifically for diosmetin was not found in the literature search, flavonoid crystal structures generally exhibit characteristic features [21]. Flavone compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular hydrogen bonding networks [21].
X-ray crystallographic studies of flavonoids reveal that weak intermolecular forces, including hydrogen bonding, carbon-hydrogen...oxygen interactions, and π-π stacking interactions, play decisive roles in crystal packing [21]. For diosmetin, the multiple hydroxyl groups (at positions 3', 5, and 7) would be expected to participate in extensive hydrogen bonding networks within the crystal lattice [21].
Physical Property | Value |
---|---|
Melting Point | 260.0-264.0°C [5] |
Physical State | Crystalline solid [5] |
Crystal Appearance | White to light yellow to light orange powder or crystal [5] |
Polymorphism | Not extensively studied |
Irritant